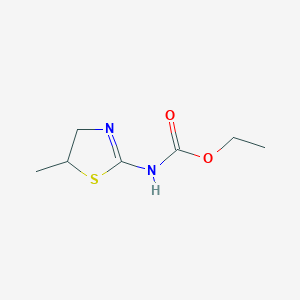

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate

Description

Properties

CAS No. |

21018-30-4 |

|---|---|

Molecular Formula |

C7H12N2O2S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

ethyl N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C7H12N2O2S/c1-3-11-7(10)9-6-8-4-5(2)12-6/h5H,3-4H2,1-2H3,(H,8,9,10) |

InChI Key |

JFZLKHMRMDMPCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NCC(S1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thioamide Precursors

A common approach to 1,3-thiazole derivatives involves cyclization of thioamide or thiourea intermediates with α-halo carbonyl compounds or equivalents. For this compound:

- Starting from a suitable thioamide bearing a methyl substituent at the α-position.

- Cyclization under reflux in ethanol or other solvents to form the 4,5-dihydrothiazole ring.

- Subsequent carbamoylation at the 2-position using ethyl chloroformate or related haloformates in the presence of a base.

Detailed Preparation Method from Patent Literature

A representative process for preparing ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-methyl-4,5-dihydro-1,3-thiazol-2-ylmethanol intermediate | Cyclization of α-methylthioamide precursor in ethanol under reflux | Yields vary; control of temperature critical |

| 2 | Carbamoylation of thiazol-2-ylmethanol | Reaction with ethyl chloroformate and triethylamine in dichloromethane at 0–25 °C | Base scavenges HCl; inert atmosphere recommended |

| 3 | Purification | Crystallization or chromatography | Use of antioxidants like L-ascorbic acid to prevent N-oxide impurities |

This process is optimized to minimize impurities and maximize yield, with antioxidant additives to inhibit oxidation side products.

Research Findings and Optimization

- Yield and Purity: Reported yields for the cyclization step range from 60% to 80%, while carbamoylation typically achieves >85% yield under optimized conditions.

- Solvent Effects: Ethanol is preferred for cyclization due to solubility and reflux temperature; dichloromethane or THF are preferred for carbamoylation for better control and product isolation.

- Base Selection: Triethylamine is commonly used; alternatives include pyridine or inorganic bases depending on scale and cost.

- Impurity Control: Use of antioxidants such as L-ascorbic acid prevents formation of N-oxide impurities, which can complicate purification and reduce product stability.

- Crystallinity: The final carbamate product can be obtained as a crystalline solid, facilitating handling and formulation.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization to 4,5-dihydrothiazole | α-Methylthioamide, EtOH | Reflux, 4–6 h | 60–80 | Control temperature to avoid decomposition |

| Carbamoylation | Ethyl chloroformate, triethylamine, DCM | 0–25 °C, 1–3 h | 85–90 | Inert atmosphere recommended |

| Purification | Crystallization or chromatography | Ambient to low temp | — | Use antioxidants to prevent oxidation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways depend on its specific interactions with these molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolylmethylcarbamate Analogs

and describe structurally complex thiazolylmethylcarbamate derivatives, such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate. These analogs share the thiazole-carbamate backbone but incorporate additional functional groups (e.g., hydroxy, phenyl, ureido) that enhance hydrogen-bonding capacity and stereochemical complexity . Such modifications likely improve target specificity, as seen in protease inhibitors or antibiotics. Compared to Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate, these analogs exhibit higher molecular weight and reduced solubility due to bulky substituents, which may limit bioavailability.

4,5-Dihydro-1,3,4-Oxadiazole Derivatives

highlights 2-((4-acetyl-5-(substituted)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl) methylthio)-3-o-tolylquinazolin-4(3H)-one derivatives. These derivatives demonstrate notable antimicrobial activity against E. coli and S. aureus, with Gentamycin as a reference drug . In contrast, the sulfur atom in this compound may enhance membrane permeability, though direct antimicrobial comparisons are absent.

1,2,4-Oxadiazol-Pyrimidinone Hybrids

reports 1-(4-Hydroxy-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)pyrimidin-2(1H)-one, synthesized with a low yield (3%) and a melting point of 144–148°C . This compound, with its simpler structure, likely has a more straightforward synthesis and comparable thermal stability (inferred from crystallinity).

Dihydroisoxazole-Carboxylic Acid Ethyl Ester

describes 3-(2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydropyrimidine-1(2H)-yl)phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester, used in herbicide formulations . The isoxazole ring, containing oxygen, differs from thiazole in polarity and reactivity.

Dihydropyrazole-Carboxylate Derivatives

covers Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate , a pyrazole-based agrochemical . Pyrazole’s nitrogen-rich structure enables metal coordination, useful in catalysis or pesticidal activity. The bromo and chloropyridinyl groups enhance electrophilicity, whereas this compound’s sulfur may favor nucleophilic interactions.

Research Implications

- Structural Flexibility : Thiazole derivatives offer tunable electronic properties via sulfur’s polarizability, advantageous in drug design.

- Synthetic Challenges : Low yields in oxadiazole synthesis (e.g., 3% in ) highlight the need for optimized protocols for heterocycles .

- Application-Specific Design : Fluorinated isoxazoles () excel in agrochemistry, while carbamate-thiazoles may target enzymes or pathogens .

Biological Activity

Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate (CAS No. 21018-30-4) is a thiazole-derived compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 187.24 g/mol. Its structure includes a thiazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H11N2O2S |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 21018-30-4 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. For instance, studies have reported that this compound can inhibit pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers. A notable case study involved the use of this compound against breast cancer cells, where it exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown to inhibit enzymes involved in metabolic pathways essential for bacterial survival.

- DNA Interaction : It appears to bind to DNA, disrupting replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several case studies have been published detailing the biological activity of this compound:

- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, researchers found that the compound effectively reduced bacterial load in infected animal models.

- Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed that administration of this compound led to a significant reduction in tumor size over a treatment period of eight weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.